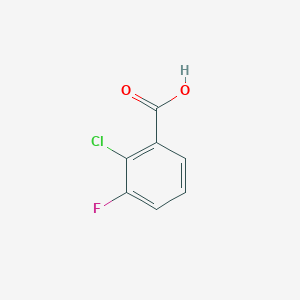

2-Chloro-3-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYAYXKXZNITAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307155 | |

| Record name | 2-Chloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102940-86-3 | |

| Record name | 2-Chloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-fluorobenzoic acid CAS number

An In-depth Technical Guide to 2-Chloro-3-fluorobenzoic Acid

Abstract

This compound, identified by the CAS number 102940-86-3, is a halogenated aromatic carboxylic acid. Its unique molecular structure, featuring both chlorine and fluorine substituents, makes it a valuable and versatile intermediate in the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in research and drug development, and safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical synthesis, and organic chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of both chloro and fluoro groups on the benzoic acid backbone significantly influences its reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 102940-86-3 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2][4][5] |

| Molecular Weight | 174.56 g/mol | [1][2][3][5] |

| Melting Point | 169 - 173 °C | [1] |

| Boiling Point | 279.5 °C | [2] |

| Appearance | White to almost white powder to crystal | [1] |

| Purity | ≥ 97% (GC) | [1] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)O | [2][5] |

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. A common method involves the halogenation and subsequent modification of readily available precursors.

Synthesis from 2,3-Dichlorobenzoyl Chloride

A patented method describes the synthesis of this compound starting from 2,3-dichlorobenzoyl chloride.[6] This process involves a fluorine substitution reaction followed by hydrolysis.

Experimental Protocol:

-

Fluorination: 2,3-Dichlorobenzoyl chloride is used as the starting material. It undergoes a fluorine substitution reaction with a fluorinating agent in an organic solvent. A phase-transfer catalyst is present to facilitate the reaction.

-

Concentration: After the substitution reaction, the reaction solution is concentrated, typically through underpressure distillation.

-

Hydrolysis: The concentrated solution is then hydrolyzed under alkaline conditions.

-

Acidification: After the hydrolysis is complete, the pH of the system is adjusted to be acidic.

-

Isolation: The precipitated solid product, this compound, is then isolated.

This method is noted for its high selectivity and suitability for producing high-purity product.[6]

Synthesis from 3-Fluorobenzoic Acid

Another documented method involves the ortho-lithiation of 3-fluorobenzoic acid followed by chlorination.

Experimental Protocol:

-

Solution Preparation: Dissolve 3-Fluorobenzoic acid (28.71 mmol) in 20 mL of tetrahydrofuran (THF).

-

Lithiating Agent Preparation: Prepare a suspension containing tetramethylethylenediamine (TMEDA) (66.3 mmol) and 1.3 M sec-butyllithium (sec-BuLi) (62.4 mmol) in 20 mL of THF.

-

Ortho-lithiation: Slowly add the 3-fluorobenzoic acid solution dropwise to the lithiating agent suspension at -90 °C.

-

Reaction: Dilute the reaction mixture with 50 mL of THF and continue stirring for 35 minutes while maintaining the temperature at -90 °C.

-

Chlorination: A chlorinating agent is then added to introduce the chlorine atom at the ortho position.

-

Workup and Isolation: The reaction is quenched, and the product is extracted and purified to yield this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various high-value organic compounds due to the enhanced reactivity conferred by its halogen substituents.[1]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] It is also used to prepare aryl aminopyrazole benzamides, which act as oral non-steroidal selective glucocorticoid receptor agonists, and aminobenzhydrol derivatives that function as inhibitors of squalene synthase and cholesterol synthase.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1] The presence and position of the halogen atoms can enhance the efficacy and selectivity of these agricultural chemicals.

-

Organic Synthesis: It is a versatile precursor for synthesizing more complex organic molecules in both academic and industrial research settings.[1]

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety in a laboratory or industrial setting.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| GHS Information | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from AOBChem USA.[4]

Recommended Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials such as oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Conclusion

This compound is a synthetically important compound with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity make it a valuable precursor for the development of novel molecules. Adherence to strict safety and handling protocols is mandatory when working with this chemical to mitigate potential hazards. The synthetic methodologies outlined in this guide provide a foundation for its efficient production and utilization in various research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 102940-86-3 | FC64190 [biosynth.com]

- 3. This compound - [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound | C7H4ClFO2 | CID 302620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 102940-86-3 Name: 2-Chloro-3-fluorobenzoic Acidthis compound [xixisys.com]

Structural Analysis of 2-Chloro-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-chloro-3-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates theoretical and available experimental data on its molecular structure, including spectroscopic and computational analyses. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its relevance in targeting biological signaling pathways, visualized through a representative pathway diagram.

Introduction

This compound (C₇H₄ClFO₂) is a halogenated aromatic carboxylic acid with significant applications in organic synthesis.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid scaffold, imparts distinct physicochemical properties that are leveraged in the development of bioactive molecules. The presence of these halogens influences the molecule's reactivity, lipophilicity, and binding interactions with biological targets, making it a valuable building block in medicinal chemistry.[1][2] Notably, derivatives of similar halogenated benzoic acids have shown potential as inhibitors of key enzymes in disease pathways, such as Aurora A kinase and stearoyl-CoA desaturase 1 (SCD1), highlighting the importance of a thorough understanding of their structural characteristics.[3][4] This guide aims to provide a detailed overview of the structural features of this compound, supported by theoretical calculations and available experimental data.

Molecular Structure and Computational Analysis

The structural properties of this compound have been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide insights into the molecule's conformational preferences, geometric parameters, and vibrational frequencies.

Conformational Analysis

Computational studies on ortho-substituted benzoic acids reveal that the orientation of the carboxylic acid group relative to the benzene ring is a key structural feature.[5] For this compound, intramolecular interactions between the carboxylic acid group and the adjacent chlorine and fluorine atoms are expected to influence the planarity of the molecule. Theoretical calculations suggest that, like other ortho-substituted benzoic acids, this compound likely exists in different conformational states, with the cis and trans orientations of the carboxylic acid proton relative to the carbonyl group being the most significant.[5] The interplay of steric hindrance and intramolecular hydrogen bonding will dictate the most stable conformation.

Theoretical Geometric Parameters

While a definitive experimental crystal structure for this compound is not publicly available, DFT calculations provide reliable predictions of its geometric parameters. The following table presents theoretical bond lengths and angles for a representative ortho-chlorobenzoic acid, which serves as a close structural analog.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.213 | O=C-O | 122.5 |

| C-O | 1.355 | C-C-O | 115.3 |

| C-C (ring avg.) | 1.395 | C-C-Cl | 120.1 |

| C-Cl | 1.735 | C-C-F | 119.8 |

| Note: These values are based on DFT calculations for a closely related structure and are intended to be representative. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound. This section summarizes the available and expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the aromatic protons. A patent for the synthesis of 2-fluoro-3-chlorobenzoic acid reports the following ¹H-NMR data: δ 8.08 (ddd, J = 8.1, 6.5, 1.8 Hz, 1H), 7.80 (ddd, J = 8.2, 6.7, 1.7 Hz, 1H), 7.33 (td, J = 8.1, 1.3 Hz, 1H).[6]

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment.[8] The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aromatic fluorine compounds.[5]

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity and Coupling Constants (Hz) |

| 8.08 | ddd, J = 8.1, 6.5, 1.8 |

| 7.80 | ddd, J = 8.2, 6.7, 1.7 |

| 7.33 | td, J = 8.1, 1.3 |

| Data obtained from patent literature.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1760-1690 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (carboxylic acid) | 1320-1210 |

| C-Cl stretch | 800-600 |

| C-F stretch | 1250-1000 |

| Expected ranges are based on typical values for these functional groups.[9][10][11] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound is 173.98839 Da.[12]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.[6]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Fluorinating agent (e.g., potassium fluoride)

-

Phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt)

-

High-boiling aprotic polar solvent (e.g., sulfolane)

-

Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

In a reaction vessel, dissolve 2,3-dichlorobenzoyl chloride in the organic solvent.

-

Add the fluorinating agent and the phase-transfer catalyst to the solution.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, monitoring by a suitable analytical technique (e.g., GC-MS).

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

To the residue, add a sodium hydroxide solution and heat to hydrolyze the acyl fluoride.

-

After cooling, extract the aqueous layer with dichloromethane to remove any organic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the white solid by filtration, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C).

IR Spectroscopy:

-

Prepare a sample of this compound for analysis (e.g., as a KBr pellet or using an ATR accessory).

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands for the functional groups present in the molecule.

Biological Relevance and Signaling Pathway

Halogenated benzoic acids and their derivatives are known to be precursors for various biologically active compounds, including enzyme inhibitors.[2] For instance, derivatives of similar structures have been investigated as inhibitors of Aurora A kinase, a key regulator of cell division.[4] Overexpression of Aurora A is implicated in several cancers, making it a significant therapeutic target.[13][14]

The following diagram illustrates a simplified signaling pathway involving Aurora A kinase, which can be a target for inhibitors derived from this compound.

Figure 2: Simplified Aurora A Kinase Signaling Pathway.

This pathway highlights the central role of Aurora A in regulating key mitotic events. Its activation by proteins like Cdk1/Cyclin B, Plk1, and TPX2 is crucial for proper cell division.[13][15] Inhibitors derived from precursors such as this compound can block the activity of Aurora A, leading to mitotic arrest and apoptosis in cancer cells.[14]

Conclusion

References

- 1. rupress.org [rupress.org]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. instanano.com [instanano.com]

- 12. researchgate.net [researchgate.net]

- 13. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-3-fluorobenzoic acid, a key intermediate in the development of pharmaceutical and agrochemical compounds. The document details several synthetic routes, complete with experimental protocols, quantitative data, and visual workflow diagrams to facilitate understanding and replication.

Introduction

This compound (CAS No: 102940-86-3) is a halogenated aromatic carboxylic acid.[1] Its structural features make it a valuable building block in organic synthesis, particularly for introducing a 2-chloro-3-fluorophenyl moiety into larger, more complex molecules. The strategic placement of the halogen atoms influences the electronic properties and bioavailability of the final compounds, making this intermediate highly sought after in medicinal chemistry. This guide explores the most common and effective methods for its preparation.

Synthesis Pathways Overview

Several distinct synthetic strategies have been developed to produce this compound. The most prominent routes start from readily available precursors such as dichlorinated benzoyl chlorides, substituted toluenes, or appropriately functionalized anilines. Each pathway offers unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

The primary pathways discussed in this guide are:

-

Fluorination of 2,3-Dichlorobenzoyl Chloride followed by Hydrolysis

-

Oxidation of 2-Chloro-3-fluorotoluene

-

Synthesis via Diazotization and Sandmeyer Reaction

-

Carboxylation of a Grignard Reagent

Pathway 1: Fluorination of 2,3-Dichlorobenzoyl Chloride

This pathway involves a nucleophilic aromatic substitution (halogen exchange) to replace a chlorine atom with fluorine, followed by hydrolysis of the resulting benzoyl fluoride to the desired carboxylic acid. A key advantage of this method is the potential for a "one-pot" synthesis, simplifying the overall process.[2]

Logical Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of important organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the development of new drugs and crop protection agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] It is stable at room temperature and should be stored in a cool, dark place. The presence of the electron-withdrawing halogen substituents and the carboxylic acid group governs its reactivity, making it a versatile substrate for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO₂ | [2][3] |

| Molecular Weight | 174.56 g/mol | [1] |

| CAS Number | 102940-86-3 | [3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 169 - 173 °C | [1] |

| Boiling Point | 279.5 °C (Predicted) | |

| pKa | Predicted: ~2.9 - 3.5 | |

| Solubility | Sparingly soluble in water. | |

| Storage | Store at room temperature.[1] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

-

δ 8.08 (ddd, J = 8.1, 6.5, 1.8 Hz, 1H)

-

δ 7.80 (ddd, J = 8.2, 6.7, 1.7 Hz, 1H)

-

δ 7.33 (td, J = 8.1, 1.3 Hz, 1H) [4]

Note: The solvent for this reported spectrum was not specified.

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data with peak assignments for this compound is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

-

A signal for the carboxylic acid carbon (C=O) typically in the range of 165-185 ppm.

-

Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine, fluorine, and carboxylic acid substituents. The carbon attached to the fluorine would likely show a large coupling constant (¹J C-F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-Cl stretch: Typically in the range of 600-800 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The fragmentation of halogenated aromatic compounds can also involve the loss of the halogen atoms.

Experimental Protocols

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Synthesis from 2,3-Dichlorobenzoyl Chloride

This method involves a nucleophilic aromatic substitution reaction to replace a chlorine atom with fluorine, followed by hydrolysis.

Experimental Workflow for Synthesis from 2,3-Dichlorobenzoyl Chloride

Caption: A workflow diagram illustrating the synthesis of this compound starting from 2,3-dichlorobenzoyl chloride.

Detailed Protocol:

-

Fluorination: In a suitable reaction vessel, 2,3-dichlorobenzoyl chloride is reacted with a fluorinating agent (e.g., potassium fluoride) in an organic solvent in the presence of a phase-transfer catalyst.[4]

-

Hydrolysis: The reaction mixture is then concentrated and hydrolyzed under alkaline conditions.[4]

-

Acidification and Isolation: The pH of the solution is adjusted to be acidic, leading to the precipitation of the solid product, this compound.[4] The precipitate is then collected by filtration.[4]

Method 2: Synthesis from 3-Fluorobenzoic Acid

This method utilizes directed ortho-metalation to introduce a chlorine atom at the 2-position of 3-fluorobenzoic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO2 | CID 302620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 102940-86-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-3-fluorobenzoic acid in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation structures to enable researchers to generate and organize this critical information. The methodologies outlined are standard, reliable, and widely accepted in the fields of chemistry and pharmaceutical sciences. This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, purification, formulation, and analytical development involving this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for optimizing these processes and ensuring the quality and efficacy of the final products.

The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent. Key factors include the polarity, hydrogen bonding capacity, and molecular size of each. The presence of the carboxylic acid group in this compound allows for hydrogen bonding with protic solvents, while the chlorinated and fluorinated benzene ring contributes to its interaction with a range of organic solvents through van der Waals forces.

This guide presents a standardized experimental protocol for the determination of the solubility of this compound and a template for the systematic presentation of the acquired data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly accessible literature. Therefore, this section provides a structured template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents and at various temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Acetonitrile | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Note: This table is a template. The actual data needs to be generated through laboratory experiments.

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted experimental protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. The shake-flask method followed by gravimetric analysis is described, as it is a reliable and straightforward technique.[1][2]

The Shake-Flask Method followed by Gravimetric Analysis

This method is designed to determine the saturation solubility of a compound in a given solvent at a controlled temperature.[1][2]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette fitted with a syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish/vial with the residue and the initial tare weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

Molar Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of solution taken (L))

(Molecular Weight of this compound: 174.56 g/mol )

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask and Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-fluorobenzoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectra is crucial for structure verification, elucidation, and purity assessment. This guide provides a detailed technical overview of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Chloro-3-fluorobenzoic acid.

Experimental Protocols

A generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below. This protocol is based on standard methodologies in NMR spectroscopy.[2]

Sample Preparation

-

Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer: The resulting solution is filtered into a 5 mm NMR tube.

Data Acquisition

-

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters: A wider spectral width of about 240 ppm is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Data Presentation: Predicted NMR Spectra

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10-13 | broad singlet | - |

| H-6 | ~7.9 | doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 1.5 |

| H-4 | ~7.5 | triplet of doublets (td) | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |

| H-5 | ~7.3 | triplet of doublets (td) | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | ~168 | singlet | - |

| C-3 | ~158 | doublet | ¹J(C-F) ≈ 250 |

| C-2 | ~135 | doublet | ²J(C-F) ≈ 15 |

| C-1 | ~132 | singlet | - |

| C-6 | ~130 | singlet | - |

| C-4 | ~128 | doublet | ²J(C-F) ≈ 20 |

| C-5 | ~120 | doublet | ³J(C-F) ≈ 5 |

Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns are rationalized by the electronic effects of the chloro, fluoro, and carboxylic acid substituents on the aromatic ring.

-

¹H NMR Spectrum:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-13 ppm region due to hydrogen bonding.[1][4]

-

H-6 is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (ortho, ~8.0 Hz) and H-4 (meta, ~1.5 Hz).

-

H-4 will be a triplet of doublets, split by H-5 (ortho, ~8.0 Hz) and the fluorine at C-3 (meta, ~5.0 Hz).

-

H-5 is expected to be the most upfield of the aromatic protons. It will be split into a triplet of doublets by H-4 and H-6 (ortho, ~8.0 Hz each) and the fluorine at C-3 (ortho, ~8.0 Hz).

-

-

¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid is anticipated to resonate at the downfield end of the spectrum, typically around 165-185 ppm.[5]

-

C-3 , being directly attached to the highly electronegative fluorine atom, will exhibit the largest C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly shifted downfield.

-

C-2 , bonded to chlorine and adjacent to the fluorine, will also be shifted downfield and show a smaller two-bond coupling to fluorine (²JCF ≈ 15 Hz).

-

C-4 and C-5 will also show coupling to the fluorine atom, with the two-bond coupling to C-4 being larger than the three-bond coupling to C-5.

-

C-1 and C-6 are further from the fluorine and are not expected to show significant C-F coupling.

-

Visualization

The logical relationship for assigning the NMR signals is based on the structure of this compound. The numbering of the atoms is crucial for the correct assignment of the signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing 2-Chloro-3-fluorobenzoic acid using infrared (IR) spectroscopy. Due to the limited availability of specific public data for this compound, this guide utilizes the well-documented spectrum of the closely related compound, 2-chlorobenzoic acid, as an illustrative example for data presentation and interpretation. This approach allows for a thorough demonstration of the analytical process.

Introduction to Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. Each molecule has a unique IR spectrum, often referred to as a "molecular fingerprint," which makes it a valuable tool for structural elucidation and quality control in the pharmaceutical industry.

Data Presentation: Infrared Spectral Data of 2-Chlorobenzoic Acid

The following table summarizes the key infrared absorption bands for 2-chlorobenzoic acid. This data is presented to exemplify the format and level of detail required for a comprehensive analysis of this compound. The interpretation of these bands is crucial for identifying the principal functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3000 | Strong, Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600-1450 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Note: The spectral data for this compound is expected to show similar characteristic peaks with potential shifts due to the presence of the fluorine atom.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for two common techniques used for solid samples.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Vacuum pump (optional, but recommended)

Procedure:

-

Drying: Dry the this compound sample and spectroscopic grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Store in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.

-

Pellet Formation: Transfer the powder mixture to the pellet-forming die. Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

-

Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern and rapid technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

-

Spectral Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive cloth.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the identification and characterization of this compound using IR spectroscopy.

Caption: Logical workflow for IR analysis.

Interpretation of the Infrared Spectrum

The interpretation of an IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the functional groups present in the molecule. For this compound, the key functional groups to identify are:

-

Carboxylic Acid (O-H and C=O): The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and strong band in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually in the range of 1725-1700 cm⁻¹ for aromatic carboxylic acids.

-

Aromatic Ring (C=C and C-H): The C=C stretching vibrations within the benzene ring typically produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed as weaker bands just above 3000 cm⁻¹.

-

Carbon-Halogen Bonds (C-Cl and C-F): The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-F stretching vibration also gives a strong absorption, usually in the range of 1400-1000 cm⁻¹. The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring.

By comparing the obtained spectrum with established correlation charts and spectral databases of similar compounds, a confident identification and structural confirmation of this compound can be achieved.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of pharmaceutical compounds like this compound. A systematic approach, involving meticulous sample preparation, precise spectral acquisition, and careful data interpretation, is essential for obtaining reliable and meaningful results. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in a research and development setting.

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-fluorobenzoic Acid

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines predicted mass spectral data, detailed experimental protocols for analysis, and a conceptual workflow for its characterization.

Core Data Presentation

The quantitative data presented is based on the known fragmentation patterns of similar compounds, including halogenated benzoic acids, and is intended to be a predictive guide for the analysis of this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 174/176 | [M]⁺˙ | - | C₇H₄ClFO₂⁺˙ |

| 157/159 | [M-OH]⁺ | ˙OH | C₇H₄ClFO⁺ |

| 129/131 | [M-COOH]⁺ | ˙COOH | C₆H₄ClF⁺ |

| 111 | [M-Cl-CO]⁺˙ | Cl, CO | C₆H₄FO⁺˙ |

| 95 | [C₆H₄F]⁺ | Cl, COOH | C₆H₄F⁺ |

Experimental Protocols

The following protocols are generalized methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are based on established methods for similar small aromatic carboxylic acids.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[2]

1. Sample Preparation (Derivatization):

-

Dissolve approximately 1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine).[2]

-

Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[2]

2. GC-MS Instrument Parameters:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.[4]

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive method for the direct analysis of fluorobenzoic acids in various matrices.[1][5][6]

1. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Prepare working standards and samples by diluting the stock solution in the initial mobile phase.

2. LC-MS/MS Instrument Parameters:

-

Liquid Chromatograph (LC) Parameters:

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electrospray Ionization (ESI), typically in negative ion mode.[6]

-

Ionization Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.

-

Key Transitions: Monitor the transition from the pseudomolecular ion [M-H]⁻ to characteristic product ions. For this compound, this would likely involve the loss of CO₂.

-

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity Profile of 2-Chloro-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of a range of bioactive molecules, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1] The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on the benzene ring imparts a unique reactivity profile, allowing for tailored modifications and the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and common transformations of this compound, supported by experimental data and procedural outlines.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [1][2] |

| CAS Number | 102940-86-3 | [1][2] |

| Melting Point | 169 - 173 °C | [1][3] |

| Boiling Point | 298.2°C at 760 mmHg (Predicted) | [4] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| pKa | Data not available; expected to be a moderately strong acid due to the electron-withdrawing effects of the halogen substituents. The pKa of the parent, 2-fluorobenzoic acid, is 3.27.[5] |

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid group and the chloro and fluoro substituents on the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many common organic transformations.

Esterification is a fundamental reaction used to protect the carboxylic acid or to synthesize ester derivatives which may have distinct biological activities.

Experimental Protocol: Fischer Esterification A general procedure for the acid-catalyzed esterification of a substituted benzoic acid is as follows:

-

Reaction Setup: Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[6][7]

The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation to a more reactive species like an acyl chloride or through the use of coupling agents.

Experimental Protocol: Amide Formation via Acyl Chloride

-

Acyl Chloride Formation: Gently reflux a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) or oxalyl chloride for 1-2 hours.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amination: Dissolve the resulting crude acyl chloride in an aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

-

Amine Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise to the solution.

-

Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude amide by chromatography or recrystallization.

While aromatic carboxylic acids are generally stable, decarboxylation can be induced under harsh conditions, often requiring high temperatures and sometimes a catalyst like copper.[8] This reaction removes the carboxylic acid group, replacing it with a hydrogen atom.

Experimental Protocol: Copper-Catalyzed Protodecarboxylation

-

Reaction Setup: In a reaction vessel, combine this compound, a copper catalyst (e.g., copper(I) oxide), and a high-boiling point solvent like quinoline or N-methylpyrrolidone.

-

Heating: Heat the mixture to a high temperature (typically >200 °C).

-

Monitoring: Monitor the evolution of CO₂ gas and the consumption of the starting material by TLC or GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with an organic solvent. Filter to remove the catalyst. Wash the filtrate with aqueous acid (to remove the basic solvent), dry, and concentrate. The resulting 1-chloro-2-fluorobenzene can be purified by distillation.[9]

Reactions of the Aromatic Ring

The chloro and fluoro substituents are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene. However, they direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the existing substituents must be considered. Both halogens are ortho, para-directors.

-

The -F substituent at C3 directs to C2 (blocked), C4, and C6.

-

The -Cl substituent at C2 directs to C3 (blocked), C4, and C6.

-

The -COOH group is a deactivating meta-director, directing to C4 and C6.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6 , with C4 being potentially favored due to reduced steric hindrance compared to the position between the carboxyl and fluoro groups. A common EAS reaction is nitration.

Experimental Protocol: Nitration

-

Reaction Setup: Dissolve this compound in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

-

Nitrating Agent: Slowly add a nitrating agent, such as concentrated nitric acid, dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid nitro-substituted product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the nitrated product(s).[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common laboratory-scale method involves the ortho-lithiation of 3-fluorobenzoic acid followed by chlorination.

Experimental Protocol: Synthesis from 3-Fluorobenzoic Acid

-

Lithiation: Dissolve 3-fluorobenzoic acid (1 equivalent) in dry tetrahydrofuran (THF). Cool the solution to a very low temperature (e.g., -90 °C).

-

Base Addition: Slowly add a strong lithium base, such as sec-Butyllithium (sec-BuLi) (2.2 equivalents), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.3 equivalents). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position, directed by the fluorine atom.

-

Chlorination: After stirring for approximately 30-40 minutes at low temperature, introduce a chlorinating agent, such as hexachloroethane.

-

Quenching and Work-up: Quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of 1-2.

-

Extraction and Purification: Extract the product with an ether-based solvent. Wash the organic layer with water and brine, then dry and concentrate. The crude product can be purified by washing with hexane or by recrystallization to yield this compound as a solid.[11]

Another patented industrial method involves a fluorine substitution reaction on 2,3-dichlorobenzoyl chloride, followed by hydrolysis.[12]

Visualized Workflows and Reactivity

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of this compound.

Caption: Reaction scheme for Fischer Esterification.

Caption: Directing effects for electrophilic aromatic substitution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO2 | CID 302620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 102940-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Decarboxylation [organic-chemistry.org]

- 10. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 102940-86-3 [chemicalbook.com]

- 12. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

The Unexplored Potential: A Technical Guide to the Biological Activity of 2-Chloro-3-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-3-fluorobenzoic acid represent a class of chemical compounds with largely uncharted biological potential. While the parent compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, comprehensive studies detailing the biological activities of its derivatives are scarce in publicly available literature. This technical guide aims to consolidate the existing, albeit limited, information and provide a framework for future research by drawing parallels with structurally related compounds, particularly derivatives of 2-chlorobenzoic acid. This document summarizes the known synthetic methodologies, presents available quantitative biological data, and outlines experimental protocols to serve as a foundation for further investigation into the antimicrobial, anti-inflammatory, and anticancer properties of this promising, yet underexplored, chemical space.

Introduction

Halogenated benzoic acids and their derivatives have long been a cornerstone in medicinal chemistry, contributing to the development of a wide range of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern on the aromatic ring, presents a unique scaffold for the design of novel bioactive molecules. While its role as a synthetic intermediate is acknowledged, for instance in the preparation of Aurora A kinase inhibitors, a comprehensive understanding of the intrinsic biological activities of its derivatives is lacking. This guide seeks to bridge this knowledge gap by presenting available data and proposing logical workflows for future research and development.

Synthesis of this compound Derivatives

The primary route to exploring the biological potential of this compound derivatives begins with their synthesis. Standard organic chemistry transformations can be employed to generate a library of diverse compounds, including amides, esters, and hydrazides.

General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of N-substituted-2-chloro-3-fluorobenzamides

-

Activation of this compound: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-fluorobenzoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted-2-chloro-3-fluorobenzamide.

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are hypothesized to possess a range of biological activities.

Antimicrobial Activity

Research on 2-chlorobenzoic acid derivatives has demonstrated their potential as antimicrobial agents. A study on a series of Schiff's bases and esters of 2-chlorobenzoic acid revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Table 1: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives (pMIC in µM/ml) [1]

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| Ester 1 | 1.62 | 1.32 | 1.69 | 1.21 | 1.15 |

| Ester 2 | 1.60 | 1.30 | 1.66 | 1.20 | 1.14 |

| Schiff's Base 3 | 1.88 | 1.58 | 2.24 | 1.50 | 1.44 |

| Schiff's Base 4 | 1.91 | 1.61 | 2.27 | 1.53 | 1.47 |

| Norfloxacin | 2.55 | 2.25 | 2.61 | - | - |

| Fluconazole | - | - | - | 2.20 | 2.14 |

Note: Higher pMIC values indicate greater antimicrobial activity.

Experimental Protocol: Tube Dilution Method for Antimicrobial Screening [1]

-

Preparation of Inoculum: Prepare a fresh inoculum of the test microorganisms in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

-

Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.

-

Inoculation: In a 96-well microtiter plate, add a standardized inoculum to each well containing the serially diluted compounds.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of halogenated benzoic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. While no specific data exists for this compound derivatives, it is a plausible mechanism of action to investigate.

Anticancer Activity

The structural motif of this compound is present in some compounds investigated for their anticancer properties. For instance, it serves as a building block for certain Aurora A kinase inhibitors, which are crucial regulators of cell division. This suggests that derivatives of this compound may have potential as antiproliferative agents. Further screening against various cancer cell lines is warranted to explore this potential.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The limited available data, primarily from related compound classes, strongly suggests the potential for discovering novel bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

Key areas for future research include:

-

Synthesis of diverse libraries: Systematic synthesis of amides, esters, hydrazides, and other derivatives of this compound is crucial.

-

Comprehensive biological screening: In-depth evaluation of these derivatives against a wide range of bacterial and fungal strains, various cancer cell lines, and in anti-inflammatory assays is necessary.

-

Mechanism of action studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) studies: Establishing clear SAR will guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.

References

The Emergence of a Key Intermediate: A Technical History of 2-Chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has become a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the carboxylic acid group, respectively, imparts distinct electronic properties and reactivity that make it a valuable intermediate.[1] This technical guide delves into the history, synthesis, and physicochemical properties of this compound, providing an in-depth resource for researchers and professionals in drug development and chemical synthesis. While a definitive "discovery" paper pinpointing the first synthesis of this compound remains elusive in readily accessible literature, its historical development can be understood within the broader context of the evolution of organofluorine chemistry.

Historical Context and Plausible Early Synthesis

The synthesis of complex fluorinated aromatic compounds is a relatively modern achievement in organic chemistry. The introduction of fluorine into an aromatic ring has historically been a significant challenge. However, by the mid-20th century, reactions such as the Balz-Schiemann reaction, first reported in the late 1920s, had become a viable, albeit often low-yielding, method for the introduction of fluorine via the thermal decomposition of diazonium tetrafluoroborates.

Given the established methodologies for the introduction of chloro and fluoro substituents, a plausible early synthetic route to this compound would have likely involved a multi-step process starting from a readily available substituted aniline. A hypothetical, yet historically logical, synthetic pathway is outlined below. This pathway utilizes classical aromatic substitution reactions that would have been available to chemists in the mid to late 20th century.

A likely precursor would be 2-amino-3-chlorobenzoic acid. The synthesis would proceed via diazotization of the amino group, followed by a Balz-Schiemann-type reaction to introduce the fluorine atom.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 102940-86-3[2] |

| Molecular Formula | C₇H₄ClFO₂[2] |

| Molecular Weight | 174.56 g/mol [1][2] |

| Melting Point | 169 - 173 °C[1] |

| Appearance | White to almost white powder to crystal[1] |

| Purity | ≥ 97% (GC)[1] |

Modern Synthetic Approaches

While the precise historical first synthesis is not well-documented, a variety of modern, more efficient methods have been developed and patented. These methods often offer higher yields, milder reaction conditions, and greater scalability, reflecting the advances in synthetic organic chemistry.

One notable modern approach starts from 2,3-dichlorobenzoyl chloride.[3] This method involves a nucleophilic aromatic substitution reaction to replace one of the chlorine atoms with fluorine, followed by hydrolysis of the benzoyl chloride to the carboxylic acid.[3] This process is often carried out in the presence of a phase-transfer catalyst to facilitate the fluorination step.[3]

Another innovative route begins with o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid to yield a fluoronitrobenzoic acid intermediate.

These modern methods provide a stark contrast to the likely more arduous and lower-yielding classical methods, highlighting the progress in the field.

Experimental Protocols

While the original experimental protocol for the synthesis of this compound is not available, a representative modern protocol based on a patented method is detailed below.

Synthesis of this compound from 2,3-Dichlorobenzoyl Chloride

-

Step 1: Fluorination of 2,3-Dichlorobenzoyl Chloride In a suitable reaction vessel, 2,3-dichlorobenzoyl chloride is dissolved in a high-boiling point aprotic polar solvent such as dimethylformamide (DMF). A fluorinating agent, such as potassium fluoride, and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) are added to the solution.[3] The reaction mixture is heated to a temperature between 120-220 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).[3]

-

Step 2: Hydrolysis to this compound After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude 2-chloro-3-fluorobenzoyl fluoride is then hydrolyzed under alkaline conditions, for example, by treatment with an aqueous solution of sodium hydroxide.[3] The hydrolysis is allowed to proceed to completion.

-

Step 3: Acidification and Isolation The resulting solution of the sodium salt of this compound is then acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic.[3] The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.[3] This method is reported to produce high-purity this compound.[3]

Applications in Research and Development

The utility of this compound as a synthetic intermediate is well-established. Its primary applications are in the pharmaceutical and agrochemical sectors.

-

Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1] For example, it has been used in the development of compounds for the treatment of Acquired Immune Deficiency Syndrome (AIDS).[3]

-